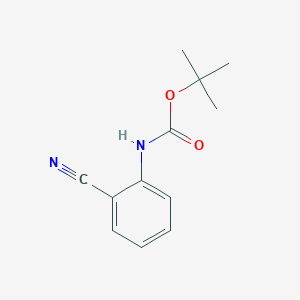
tert-Butyl (2-cyanophenyl)carbamate
説明
Tert-Butyl (2-cyanophenyl)carbamate (TBC) is a chemical compound that has a wide range of applications in the scientific research field, including in the areas of biochemical and physiological research. It is a carbamate derivative of 2-cyanophenyl, which is a common compound found in many pharmaceuticals and other compounds. TBC is used in an array of laboratory experiments, particularly those involving biochemical and physiological research.
科学的研究の応用
Ketoreductase-Assisted Synthesis
This compound is used in the ketoreductase-assisted synthesis of chiral selective tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate . The process involves chiral selective reduction, and the enzymes ES-KRED-213 and KRED-P1-H01 have been found to be the best for this biotransformation .
Pharmaceutical Ingredient
Tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate, which can be synthesized from tert-Butyl (2-cyanophenyl)carbamate, is an important pharmaceutical entity. It acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate , which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .
Synthesis of Benzohydrols
This compound is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols) , which are intermediates in preparations of nefopam (an analgesic, muscle relaxant, or antidepressant) .
Chemical Manufacturing
Tert-Butyl (2-cyanophenyl)carbamate is used in the manufacturing of various chemicals. For instance, it is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction has been studied . This process leads to the optically pure ®- and (S)-enantiomers .
Safety and Handling
While not a direct application, it’s important to note that this compound is harmful if swallowed, inhaled, or in contact with skin . Therefore, proper safety measures, such as wearing protective gloves, clothing, eye protection, and face protection, are necessary when handling this compound .
作用機序
Target of Action
Tert-Butyl (2-cyanophenyl)carbamate is a complex organic compound Similar compounds have been used in the synthesis of novel benzimidazoles , suggesting that it may interact with enzymes or receptors involved in these pathways.
Mode of Action
It’s known that carbamates typically work by interacting with their targets and causing conformational changes . These changes can affect the function of the target, leading to downstream effects.
Biochemical Pathways
It’s known that similar compounds are used in the synthesis of benzimidazoles , which are involved in a variety of biochemical pathways. These pathways could potentially be affected by the action of Tert-Butyl (2-cyanophenyl)carbamate.
Pharmacokinetics
The physical and chemical properties of the compound, such as its molecular weight , can influence its pharmacokinetic properties.
Result of Action
It’s known that similar compounds can cause conformational changes in their targets , which can lead to downstream effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of Tert-Butyl (2-cyanophenyl)carbamate can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .
特性
IUPAC Name |
tert-butyl N-(2-cyanophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYTZDSWLJPPRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473791 | |
| Record name | tert-Butyl (2-cyanophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-cyanophenyl)carbamate | |
CAS RN |
163229-43-4 | |
| Record name | tert-Butyl (2-cyanophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 163229-43-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



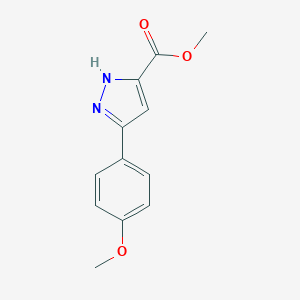


![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)
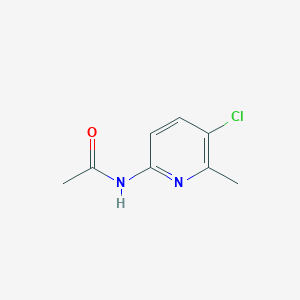

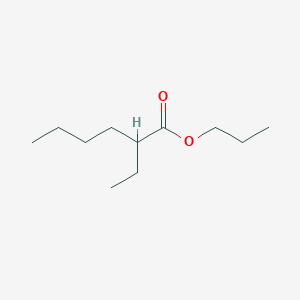
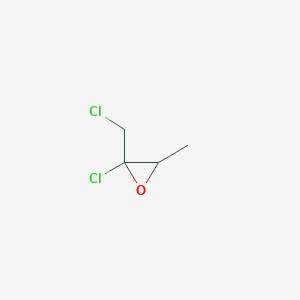
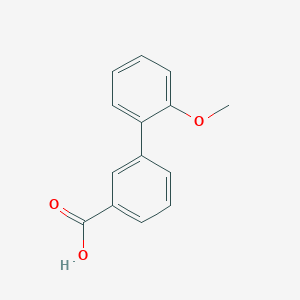
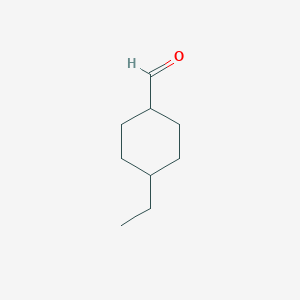
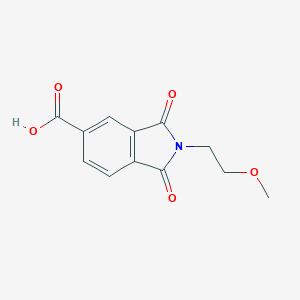
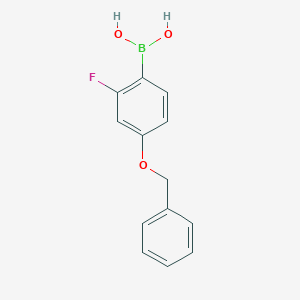
![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)
![Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B61593.png)